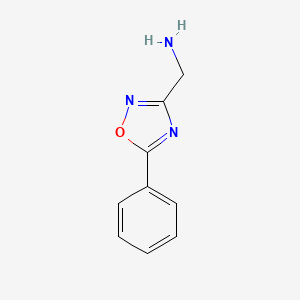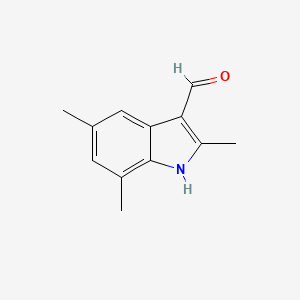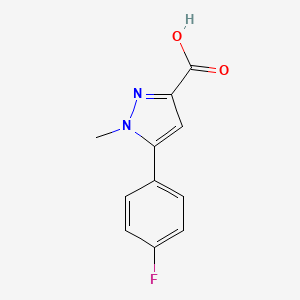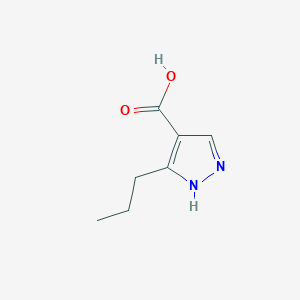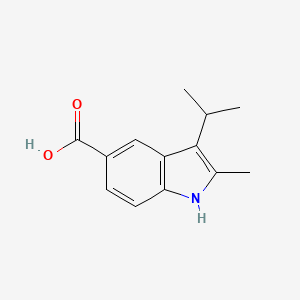
3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” is an indole derivative . Its molecular formula is C13H15NO2 and it has a molecular weight of 217.27 .
Synthesis Analysis
The synthesis of indole derivatives has been extensively studied . For instance, NaClO2 salt and NaH2PO4 buffer can cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Molecular Structure Analysis
The InChI code for “3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” is 1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16) .Chemical Reactions Analysis
Indole derivatives have been found to undergo various chemical reactions . For example, in the presence of gastric acid, both I3C and I3ACN undergo nonenzymatic acid condensation reactions to generate a number of additional AHR ligands .Physical And Chemical Properties Analysis
The storage temperature for “3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” is between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmaceutical Research
Indole derivatives are widely recognized for their pharmacological properties. “3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” could be investigated for its potential as a building block in the synthesis of compounds with anti-inflammatory, analgesic, or anticancer activities, as suggested by the biological activities of similar indole compounds .
Agricultural Chemistry
As indole derivatives have been explored for their herbicidal activities, this compound might serve as a precursor in the design of novel herbicides acting as antagonists to plant receptors .
Synthetic Chemistry
This compound could be used in synthetic chemistry for the total synthesis of complex molecules such as alkaloids, which have various biological activities .
Immunomodulation
Indole derivatives have been used to prepare tryptophan dioxygenase inhibitors, which could act as potential anticancer immunomodulators. The subject compound may find applications in this field by serving as a reactant in the synthesis of these inhibitors .
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Direcciones Futuras
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propiedades
IUPAC Name |
2-methyl-3-propan-2-yl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPARHPUTLSSSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



